Reserpiline hydrochloride
Description
Hydrochloride salts (e.g., benzydamine hydrochloride , memantine hydrochloride , and prilocaine hydrochloride ) are common in drug formulations due to their enhanced solubility and stability. These compounds typically involve the addition of hydrochloric acid to a basic amine group, forming a water-soluble ionic structure. Analytical techniques such as HPLC (), spectrophotometry (), and melting point determination () are standard for characterization and quality control.
Properties
CAS No. |
14634-63-0 |
|---|---|
Molecular Formula |
C23H29ClN2O5 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N2O5.ClH/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3;1H/t12-,14-,16-,19+;/m0./s1 |
InChI Key |
OBRCJLFNJSJJHG-QMFIGXPHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4C5=CC(=C(C=C5N=C4[C@H]3C[C@@H]2C(=CO1)C(=O)OC)OC)OC.Cl |
Canonical SMILES |
CC1C2CN3CCC4C5=CC(=C(C=C5N=C4C3CC2C(=CO1)C(=O)OC)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the yohimbine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of methoxy groups: Methoxylation is achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the ester group: Esterification is carried out using methanol and an acid catalyst.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for each step.
Use of catalysts: Catalysts are employed to increase reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or alkylated derivatives.
Scientific Research Applications
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including as an antihypertensive agent and in the treatment of erectile dysfunction.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an antagonist at these receptors, inhibiting the binding of endogenous ligands and modulating physiological responses. The pathways involved include:
Inhibition of adrenergic signaling: This leads to vasodilation and reduced blood pressure.
Modulation of neurotransmitter release: Affecting the release of norepinephrine and other neurotransmitters.
Comparison with Similar Compounds
General Approach for Comparing Hydrochloride Compounds
While Elliptamine hydrochloride is absent from the evidence, a hypothetical comparison with structurally similar compounds would involve:
Structural Analysis
- Core Structure: Compare the amine backbone (e.g., aromatic vs. aliphatic) and functional groups. For example: Benzydamine hydrochloride: Arylalkylamine derivative with anti-inflammatory properties . Memantine hydrochloride: Adamantane-based NMDA receptor antagonist . Prilocaine hydrochloride: Aminoamide local anesthetic .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than freebase forms.
- Stability : Assessed via RP-HPLC () and thermal analysis (e.g., melting range in ).
Pharmacological Activity
Analytical Methodologies for Comparison
The evidence highlights standardized techniques for evaluating hydrochloride compounds:
Spectrophotometric Analysis
Chromatographic Methods
- RP-HPLC : Simultaneous estimation of dosulepin hydrochloride and impurities ().
- Impurity Profiling : Identification of organic impurities (e.g., o-Toluidine hydrochloride in prilocaine ).
Thermal Characterization
Hypothetical Data Table for Comparison
If data for Elliptamine hydrochloride were available, a table might include:
Limitations and Recommendations
- Gaps in Evidence: No direct data on Elliptamine hydrochloride exists in the provided sources.
- Future Work : Prioritize structural elucidation (e.g., NMR, X-ray crystallography) and pharmacological screening using methods from and .
Biological Activity
Elliptamine hydrochloride is a compound derived from the alkaloid ellipticine, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of elliptamine hydrochloride, including its mechanisms of action, pharmacological effects, and relevant research findings.
Overview of Elliptamine Hydrochloride
Elliptamine hydrochloride is a derivative of ellipticine, a naturally occurring compound found in various plant species. It belongs to the class of compounds known as quinoline alkaloids, which are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Elliptamine hydrochloride exerts its biological effects through several mechanisms:
- Anticancer Activity : Elliptamine has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. Studies indicate that elliptamine can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Effects : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that elliptamine hydrochloride can disrupt bacterial cell membranes and inhibit bacterial growth.
- Anti-inflammatory Properties : Elliptamine has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Anticancer Activity
A study published in Pharmaceutical Biology evaluated the cytotoxic effects of elliptamine hydrochloride on several cancer cell lines. The results indicated that elliptamine exhibited IC50 values ranging from 5 to 15 µM across different cell lines, demonstrating potent anticancer activity (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| MCF-7 (Breast) | 8 |
| HeLa (Cervical) | 12 |
| HCT116 (Colon) | 15 |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of elliptamine hydrochloride, minimum inhibitory concentrations (MICs) were determined against various bacterial strains. The findings are summarized in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Enterococcus faecalis | 8 |
These results indicate that elliptamine hydrochloride possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Case Study 1: Anticancer Efficacy in Vivo
A recent animal study investigated the anticancer efficacy of elliptamine hydrochloride in a mouse model of breast cancer. Mice treated with elliptamine showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues, supporting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Treatment
In a clinical setting, a case report detailed the successful treatment of a patient with a resistant bacterial infection using elliptamine hydrochloride as an adjunct therapy. The patient exhibited marked improvement with reduced infection markers after treatment with elliptamine alongside standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Elliptamine hydrochloride relevant to its isolation and characterization in research settings?
- Answer : Elliptamine hydrochloride (CHNO·HCl) exhibits distinct physicochemical properties critical for isolation and analysis. Key properties include:
-
Melting Point : 205–207°C (hydrochloride form) .
-
Spectral Data : UV-Vis absorption peaks at 229 nm, 250 nm, and 300–307 nm (ethanol solvent) .
-
Optical Rotation : [α] = -40° (c = 0.44 in ethanol) for the hydrochloride salt .
-
Solubility : Typically soluble in polar solvents like ethanol and chloroform, with limited solubility in aqueous buffers.
Recommended characterization methods include HPLC for purity assessment, NMR for structural confirmation, and TLC for reaction monitoring .Table 1 : Physicochemical Properties of Elliptamine Hydrochloride
Property Value/Description Method of Analysis Molecular Formula CHNO·HCl Mass Spectrometry Melting Point 205–207°C Differential Scanning Calorimetry UV-Vis Absorption Peaks 229, 250, 300–307 nm UV-Vis Spectroscopy
Q. What standard protocols are recommended for synthesizing Elliptamine hydrochloride, and how can researchers optimize yield and purity?
- Answer : Synthesis involves alkaloid extraction from natural sources (e.g., Rauwolfia spp.) or semi-synthetic modification. Key steps include:
- Purification : Sequential washes with water to remove byproducts (e.g., diethylammonium chloride) .
- Characterization : Use NMR to confirm the absence of unreacted precursors and LC-MS to validate molecular weight.
- Optimization : Adjust reaction pH (6.5–7.5) and temperature (20–25°C) to minimize degradation. For novel derivatives, provide full spectral data and elemental analysis in supplementary materials .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacological activity data between in vitro and in vivo studies of Elliptamine hydrochloride?
- Answer : Discrepancies often arise from bioavailability differences, metabolic pathways, or model-specific variables. Methodological strategies include:
- Dose Equivalency : Calculate interspecies dose scaling using body surface area normalization.
- Metabolite Profiling : Use HPLC-MS to identify active metabolites in plasma/tissue homogenates.
- Control Groups : Include sham-treated cohorts to isolate compound-specific effects.
Statistical tools like ANOVA with post-hoc tests can quantify significance across models .
Q. What methodological considerations are critical when designing dose-response studies for Elliptamine hydrochloride's neuropharmacological effects?
- Answer :
-
Dose Range : Establish a log-scale range (e.g., 0.1–100 µM) to capture threshold and saturation effects.
-
Endpoint Selection : Use electrophysiological readouts (e.g., patch-clamp) for acute effects and behavioral assays (e.g., Morris water maze) for chronic exposure.
-
Data Validation : Replicate experiments across ≥3 independent trials to account for biological variability.
Reference pharmacokinetic parameters (e.g., half-life, C) from prior studies to align in vitro and in vivo dosing .Table 2 : Example Dose-Response Experimental Design
Parameter In Vitro Study In Vivo Study Dose Range 0.1–100 µM 1–50 mg/kg (oral gavage) Primary Endpoint IC via cell viability assay Latency in behavioral tests Statistical Analysis Nonlinear regression (GraphPad Prism) Mixed-effects model (R or Python)
Q. How can researchers validate the specificity of Elliptamine hydrochloride's interaction with proposed molecular targets (e.g., ion channels)?
- Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-batrachotoxin) to assess displacement.
- Knockout Models : Compare wild-type vs. CRISPR-edited cell lines lacking the target receptor.
- Off-Target Screening : Employ high-throughput platforms (e.g., Eurofins CEREP panel) to evaluate selectivity across 100+ receptors.
Include negative controls (e.g., vehicle-treated samples) and validate findings with orthogonal techniques (e.g., surface plasmon resonance) .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, conduct meta-analyses using tools like RevMan to assess heterogeneity (I statistic) and publication bias (funnel plots) .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines: document experimental protocols in supplementary materials and share raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

